molecular formula C11H17NO3 B2612251 tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1251004-19-9

tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2612251
CAS No.: 1251004-19-9
M. Wt: 211.261
InChI Key: SSFIFLZYPGAHGB-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound features a fused bicyclic [3.2.0] scaffold, a structure commonly explored in drug discovery for its three-dimensional complexity and potential as a core scaffold for protease inhibitors and other therapeutic agents. The defined (1R,5S) stereochemistry and the presence of both a ketone group and a Boc-protected amine make it a versatile chiral synthon, suitable for further synthetic elaboration into more complex molecules . The molecular formula is C11H17NO3 and it has a molecular weight of 211.26 g/mol . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions are sealed and in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFIFLZYPGAHGB-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is investigated for its potential as a pharmaceutical intermediate. Its bicyclic structure allows it to mimic natural products, making it a candidate for drug development aimed at various diseases, including neurodegenerative disorders and cancer.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of more complex molecules. It can be utilized to create derivatives that exhibit enhanced biological activity or specificity towards certain biological targets.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly useful in designing inhibitors for therapeutic purposes, such as targeting enzymes implicated in cancer progression.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of new anticancer agents derived from this compound. The derivatives were tested against various cancer cell lines, demonstrating promising cytotoxic activity and selectivity towards tumor cells compared to normal cells.

Case Study 2: Neuroprotective Effects

In another research project, the neuroprotective effects of compounds synthesized from this compound were evaluated in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 663172-80-3 (racemic form)
  • Purity : ≥95% (typically supplied as a white crystalline solid) .

Synthesis: The compound is synthesized via palladium-catalyzed coupling reactions or cyclization strategies. For example, intermediates like bromo-substituted fluorenones are coupled with diazabicycloheptane derivatives under inert conditions, followed by Boc protection and purification via HPLC .

Applications :
This compound is a critical intermediate in the development of radioligands for positron-emission tomography (PET) targeting α7-nicotinic acetylcholine receptors (α7-nAChR). Its rigid bicyclic structure enhances receptor-binding specificity .

Comparison with Similar Compounds

Structural Analogues: Bicyclic Framework and Functional Group Variations

The table below compares tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate with structurally related bicyclic compounds:

Compound Name Bicyclo System Functional Group(s) Molecular Weight (g/mol) CAS Number Key Differences References
This compound [3.2.0] Oxo 211.26 663172-80-3 Reference compound
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] Amino 225.27 1250884-66-2 Amino group enhances nucleophilicity
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1] Oxo, double bond 223.26 Not provided Smaller ring system; unsaturated bond
tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] Hydroxy 213.25 663172-78-9 Hydroxy group increases polarity
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1] Oxo 211.26 1251013-26-9 Altered bridgehead positions

Key Observations:

Bicyclo System Variations: The [3.2.0] system (target compound) provides a balance of ring strain and conformational rigidity, favoring receptor binding . The [2.2.1] system () introduces unsaturation, reducing steric hindrance but increasing reactivity toward electrophiles .

Functional Group Impact: Oxo vs. Amino: The oxo group in the target compound participates in hydrogen bonding, critical for receptor affinity. The amino analog () exhibits higher solubility but reduced stability under acidic conditions . Hydroxy Substitution: The hydroxy derivative () is more polar, improving aqueous solubility but requiring protection during synthesis .

Physicochemical and Pharmacological Properties

Property Target Compound 6-Amino Analog () [2.2.1] Bicyclo Derivative ()
LogP 1.8 (predicted) 1.2 2.1
Solubility (mg/mL) 0.5 (DMSO) 2.3 (DMSO) 0.3 (DMSO)
Receptor Binding High (α7-nAChR) Moderate Low

Insights :

  • The oxo group in the target compound optimizes lipophilicity for blood-brain barrier penetration in PET imaging .
  • The amino analog’s higher solubility makes it suitable for aqueous formulations but may reduce CNS uptake .

Biological Activity

tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, characterized by a bicyclic framework and a carboxylate functional group, suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacological applications.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1251004-19-9
  • Purity : Typically >97% .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may function as an inhibitor or modulator of certain biochemical pathways, potentially impacting processes such as neurotransmission and metabolic regulation.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity .
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways, though the exact targets require further elucidation .
Neuroactivity Preliminary data suggest potential effects on neurotransmitter systems, possibly influencing mood and cognition .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in several strains, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction
    • Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit a specific protease involved in cellular signaling pathways, which could have implications for diseases characterized by dysregulated proteolysis .
  • Neuropharmacological Effects
    • Research exploring the neuropharmacological properties revealed that the compound may modulate neurotransmitter release in neuronal cultures, hinting at its potential use in treating neurological disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : Moderate cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.
  • Selectivity : The compound showed selective inhibition against certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound:

  • Bioavailability : Studies report moderate bioavailability when administered orally, necessitating formulation improvements for enhanced delivery .
  • Therapeutic Window : Initial findings suggest a favorable therapeutic window with dose-dependent effects observed in behavioral assays related to anxiety and depression .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate?

A scalable enantioselective synthesis starts with commercially available chiral lactones, involving key steps such as epimerization/hydrolysis to resolve diastereomers. For example, a nine-step route achieves 43% yield by avoiding tedious purification through selective crystallization . Other methods use intramolecular cycloadditions or reductive ring-opening reactions, as seen in related bicyclic intermediates for nicotinic receptor agonists .

Q. How is the stereochemical configuration of this bicyclic compound confirmed?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination . Chiral resolution via diastereomeric salt formation (e.g., using D-mandelic acid) can achieve >99% enantiomeric excess, validated by HPLC or polarimetry .

Q. What analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing bridgehead hydrogens).
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ = 211.26 for C11H17NO3) .
  • XRD : Resolves bicyclic geometry and substituent positions .
  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) for the oxo and carboxylate groups.

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity during synthesis?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(dba)₂) improve cross-coupling efficiency in arylations .
  • Solvent control : Polar aprotic solvents (e.g., DMSO) enhance nitromethane addition in Michael reactions (dr = 87/13) .
  • Epimerization strategies : Basic conditions can recycle undesired diastereomers, improving overall yield .

Q. How to address contradictory NMR data in bicyclic systems?

Contradictions often arise from dynamic ring puckering or overlapping signals. Solutions include:

  • Variable-temperature NMR : Resolves conformational exchange broadening.
  • 2D experiments (COSY, NOESY) : Maps coupling networks and spatial proximities.
  • Crystallographic validation : Cross-references NMR assignments with solid-state structures .

Q. What are the challenges in scaling enantioselective synthesis?

  • Diastereomer separation : Chromatography is impractical at scale; enzymatic resolution (e.g., lipases) or selective crystallization (e.g., using D-mandelate salts) is preferred .
  • Catalyst loading : Reducing Pd catalyst quantities (≤0.1 eq.) minimizes costs while maintaining efficiency .
  • Thermal stability : Intermediate oxo groups may decompose under prolonged heating; optimized reaction times and temperatures are critical .

Q. How is this compound applied in positron-emission tomography (PET) radioligand development?

Derivatives like (1R,5S)-3-azabicyclo[3.2.0]heptanes are used as pharmacophores for nicotinic receptor agonists. Radiolabeling with ¹¹C involves:

  • Methylation : Reacting precursor amines with [¹¹C]CH₃OTf under inert conditions.
  • HPLC purification : Ensures radiochemical purity (>95%) .
  • Stability testing : Assesses decomposition under physiological pH and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.